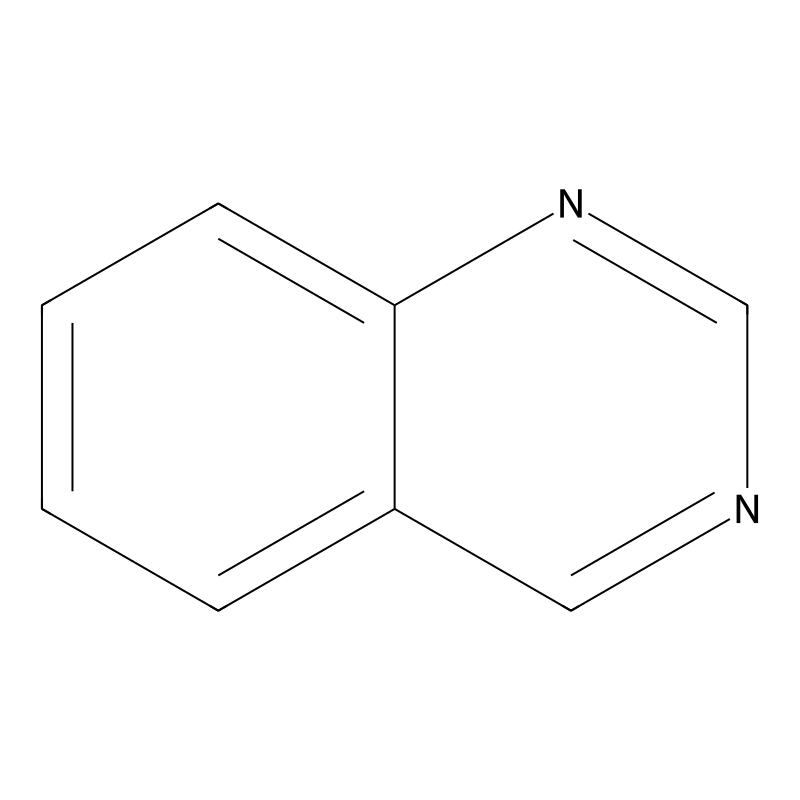

Quinazoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Quinazoline (CAS 253-82-7) is a bicyclic heteroaromatic building block consisting of a benzene ring fused to a pyrimidine ring. As a light yellow crystalline solid at room temperature with a melting point of 48 °C, it serves as a foundational precursor in medicinal chemistry and agrochemical synthesis. Its distinct basicity (pKa 3.51) and unique electron distribution make it a highly processable and versatile scaffold, particularly prioritized in the procurement of starting materials for advanced active pharmaceutical ingredients (APIs), including mainstream kinase inhibitors[1].

Substituting quinazoline with closely related benzodiazines (like quinoxaline) or mono-aza analogs (like quinoline) fundamentally alters processability and application performance. In procurement and handling, quinoline is a hygroscopic liquid (melting point -15 °C) that darkens upon light exposure, whereas quinazoline is a stable, easily weighable solid[1]. Chemically, quinoxaline is a significantly weaker base (pKa 0.56) that resists standard aqueous salt formation [2]. Furthermore, quinoline lacks the highly electrophilic C-4 position that allows quinazoline to undergo rapid, regioselective nucleophilic aromatic substitution, making generic substitution unviable for scalable API manufacturing workflows [3].

References

- [1] Wikipedia Contributors. 'Quinoline.' Wikipedia, The Free Encyclopedia.

- [2] Asif, M. 'Pharmacological activities of quinoxaline derivatives.' European researcher, 2010.

- [3] Molecules. 'Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.' 2024.

Solid-State Handling and Thermal Stability vs. Quinoline

Quinazoline is a stable, light yellow crystalline solid at standard conditions with a melting point of 48 °C. In contrast, its closest mono-aza comparator, quinoline, is a hygroscopic liquid with a melting point of -15 °C that degrades and darkens upon exposure to light and air [1]. This 63 °C difference in melting point significantly impacts material handling, storage stability, and precision weighing in industrial workflows.

| Evidence Dimension | Melting Point and Physical State |

| Target Compound Data | 48 °C (Solid) |

| Comparator Or Baseline | Quinoline: -15 °C (Hygroscopic Liquid) |

| Quantified Difference | 63 °C higher melting point; solid vs. liquid phase difference at room temperature. |

| Conditions | Standard atmospheric pressure (100 kPa), 25 °C. |

Procuring a solid-state precursor eliminates the need for specialized liquid-handling and inert-atmosphere storage required by hygroscopic liquid analogs.

Basicity and Pharmaceutical Salt Formation Capacity vs. Quinoxaline

The basicity of a heterocyclic scaffold dictates its ability to form stable, water-soluble salts for formulation. Quinazoline exhibits a pKa of 3.51, allowing it to readily form stable salts such as quinazoline hydrochloride monohydrate. Its isomer, quinoxaline, is a considerably weaker base with a pKa of 0.56 [1]. This nearly three-order-of-magnitude difference in protonation equilibrium means quinazoline is vastly superior for workflows requiring aqueous solubility and stable salt isolation.

| Evidence Dimension | Conjugate Acid pKa |

| Target Compound Data | 3.51 |

| Comparator Or Baseline | Quinoxaline: 0.56 |

| Quantified Difference | ~2.95 pKa unit difference (~1000-fold higher basicity). |

| Conditions | Aqueous solution, standard conditions. |

Higher basicity ensures reproducible, high-yield formation of stable pharmaceutical salts, a critical requirement for downstream API formulation.

Regioselective C-4 Activation for SNAr Manufacturing vs. Quinoline

In synthetic manufacturing, quinazoline offers highly regioselective nucleophilic aromatic substitution (SNAr) at the C-4 position. Density functional theory (DFT) and kinetic studies demonstrate that the C-4 carbon possesses a significantly higher LUMO coefficient and lower activation energy for nucleophilic attack compared to the C-2 position or the equivalent positions in quinoline[1]. This allows for the rapid, high-yield synthesis of 4-aminoquinazolines without the need for complex protecting groups or harsh reaction conditions.

| Evidence Dimension | SNAr Regioselectivity and Activation Energy |

| Target Compound Data | Highly selective C-4 substitution with low activation energy. |

| Comparator Or Baseline | Quinoline: Resists facile SNAr at equivalent positions. |

| Quantified Difference | Exclusive C-4 functionalization under mild conditions vs. requirement for harsh activation. |

| Conditions | Amine nucleophiles, standard solvent reflux. |

Regioselective C-4 activation drastically reduces synthetic steps and improves overall yield during the large-scale manufacturing of substituted heterocyclic APIs.

Kinase Hinge-Region Binding Affinity for Oncology Drug Design vs. Quinoline

Quinazoline is the privileged scaffold for Epidermal Growth Factor Receptor (EGFR) inhibitors because its N1 and N3 atoms act as critical hydrogen-bond acceptors in the ATP-binding hinge region of the kinase. Quinazoline derivatives routinely achieve sub-nanomolar to low-nanomolar IC50 values (e.g., 0.5 nM to 80 nM) against EGFR[1]. Substituting the quinazoline core with a quinoline core removes the N3 nitrogen, eliminating a crucial hydrogen bond and resulting in a drastic loss of target binding affinity and inhibitory potency [2].

| Evidence Dimension | Target Binding Affinity (EGFR IC50) |

| Target Compound Data | Low nanomolar IC50 (e.g., Erlotinib ~80 nM, Afatinib ~0.5 nM). |

| Comparator Or Baseline | Quinoline derivatives: Orders of magnitude weaker affinity due to lost H-bond acceptor. |

| Quantified Difference | Critical structural requirement for nanomolar target engagement. |

| Conditions | In vitro EGFR tyrosine kinase inhibition assays. |

For procurement in oncology drug discovery, the quinazoline scaffold is non-negotiable as it provides the exact stereoelectronic profile required for potent EGFR inhibition.

Scalable Synthesis of 4-Substituted Heterocyclic APIs

Driven by its highly regioselective C-4 activation and low SNAr activation energy, quinazoline is the optimal starting material for the large-scale production of 4-aminoquinazolines and related derivatives, avoiding the multi-step protection sequences required when using less reactive scaffolds[1].

Precursor for EGFR Tyrosine Kinase Inhibitors

Because the dual-nitrogen pyrimidine ring provides essential hydrogen-bonding interactions with the kinase hinge region, quinazoline must be procured as the foundational scaffold for developing and manufacturing targeted oncology drugs like gefitinib, erlotinib, and afatinib [2].

Formulation of Stable, Water-Soluble Pharmaceutical Salts

Leveraging its favorable pKa of 3.51, quinazoline is selected over weaker bases like quinoxaline when the final application requires the reliable formation of stable, weighable salts (such as hydrochlorides) to ensure aqueous solubility and oral bioavailability [3].

References

- [1] Molecules. 'Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.' 2024.

- [2] ACS Omega. 'Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment.' 2024.

- [3] Asif, M. 'Pharmacological activities of quinoxaline derivatives.' European researcher, 2010.

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant